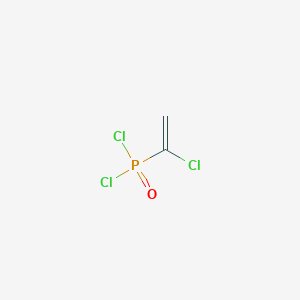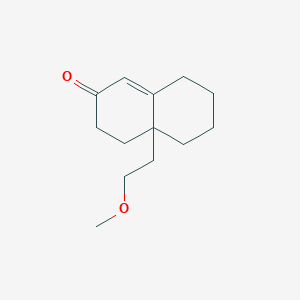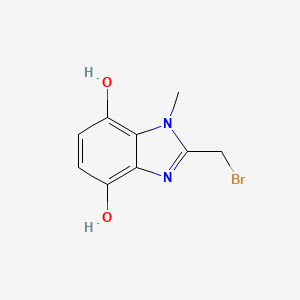
Ethyl 3-nitro-9-oxo-9H-xanthene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-nitro-9-oxo-9H-xanthene-1-carboxylate is a chemical compound belonging to the xanthene family. Xanthene derivatives are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-nitro-9-oxo-9H-xanthene-1-carboxylate typically involves the nitration of ethyl xanthene-9-carboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized xanthene derivatives.
Reduction: Ethyl 3-amino-9-oxo-9H-xanthene-1-carboxylate.
Substitution: Various substituted xanthene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-nitro-9-oxo-9H-xanthene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other xanthene derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of ethyl 3-nitro-9-oxo-9H-xanthene-1-carboxylate involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular macromolecules, leading to various biological effects. The compound may also modulate oxidative stress pathways, contributing to its antioxidant properties .
Comparaison Avec Des Composés Similaires
- Ethyl xanthene-9-carboxylate
- Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate
- Ethyl 8-hydroxy-9-oxo-9H-xanthene-1-carboxylate
Comparison: Ethyl 3-nitro-9-oxo-9H-xanthene-1-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group allows for specific reactions such as reduction to an amino group, which can be further functionalized .
Propriétés
Numéro CAS |
92890-28-3 |
|---|---|
Formule moléculaire |
C16H11NO6 |
Poids moléculaire |
313.26 g/mol |
Nom IUPAC |
ethyl 3-nitro-9-oxoxanthene-1-carboxylate |
InChI |
InChI=1S/C16H11NO6/c1-2-22-16(19)11-7-9(17(20)21)8-13-14(11)15(18)10-5-3-4-6-12(10)23-13/h3-8H,2H2,1H3 |
Clé InChI |
ZXJJOWVCWJHRLB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])OC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)




![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)


![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)




